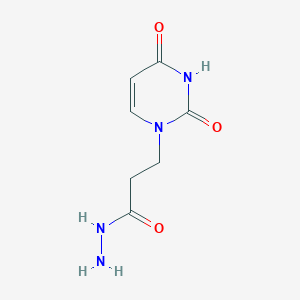

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide

Description

Properties

IUPAC Name |

3-(2,4-dioxopyrimidin-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c8-10-6(13)2-4-11-3-1-5(12)9-7(11)14/h1,3H,2,4,8H2,(H,10,13)(H,9,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKOSJJDJSBBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-ketoester, and urea. This reaction can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions . The reaction typically involves refluxing the reactants in ethanol, leading to the formation of the dihydropyrimidinone core .

Industrial production methods for this compound may involve the use of heterogeneous catalysts such as mesoporous materials, metal oxide nanoparticles, and supported solid acids to improve catalyst recyclability and reaction efficiency .

Chemical Reactions Analysis

Biginelli Reaction

The Biginelli reaction is a cornerstone for synthesizing 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide. The general reaction involves the condensation of an aldehyde, a β-ketoester (or equivalent), and urea or thiourea under acidic conditions.

General Reaction Scheme:

In the synthesis of this compound, the following steps are typically involved:

-

Formation of Dihydropyrimidinone : The initial step involves the formation of 3,4-dihydropyrimidin-2(1H)-one through the Biginelli reaction.

-

Hydrazone Formation : The resulting dihydropyrimidinone can then react with hydrazine derivatives to form hydrazones.

Reaction Conditions

-

Catalysts : Various catalysts have been employed to enhance the efficiency of the Biginelli reaction. Recent studies have explored the use of solid catalysts like quartz and granite, which have shown promising results in improving yields and reducing reaction times .

-

Solvent-Free Conditions : Many modern approaches advocate for solvent-free reactions to align with green chemistry principles. This not only simplifies the work-up process but also minimizes environmental impact .

Analytical Techniques

After synthesizing this compound, characterization is crucial to confirm its structure and purity:

-

NMR Spectroscopy : Provides information on the hydrogen and carbon environments in the molecule.

-

Mass Spectrometry : Confirms molecular weight and structure.

-

Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Data Table

| Characterization Method | Observed Data | Expected Data |

|---|---|---|

| Melting Point | 252-255°C | >260°C |

| NMR (1H) | δ 2.09 (s), δ 5.53 (d), δ 7.61-8.27 (m) | Consistent with expected shifts |

| Mass Spectrometry | m/z = 339.1094 [(M+H)+] | C17H15N4O4 requires 339.1093 |

| IR Spectroscopy | ν = 3450 (NH), 1640 (C=O) | Characteristic peaks expected |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of pyrimidine compounds can exhibit antibacterial and antifungal properties. For instance, studies have highlighted the effectiveness of similar compounds against resistant strains of bacteria and fungi.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrimidine derivatives found that compounds structurally related to 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The mechanism was attributed to the disruption of cell wall synthesis and function.

Drug Development

The compound is being investigated for its role in developing new pharmaceuticals targeting specific diseases, including cancer and metabolic disorders. Its ability to modulate enzyme activity makes it a candidate for drug design aimed at inhibiting pathways involved in disease progression.

Case Study: Cancer Research

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential for further development into chemotherapeutic agents.

Material Sciences

Beyond medicinal applications, this compound is also being explored in the field of materials science. Its properties can be utilized in creating biodegradable polymers or hydrogels for controlled drug delivery systems.

Data Table: Comparison of Biodegradable Polymers

| Polymer Type | Degradation Time | Application Area | Advantages |

|---|---|---|---|

| Poly(lactic acid) | 6 months | Medical implants | Biocompatible |

| Polycaprolactone | 12 months | Drug delivery | Flexible |

| Hydrogels based on pyrimidine derivatives | Varies | Controlled release | Tailorable properties |

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors involved in key physiological processes. For example, dihydropyrimidinones have been shown to inhibit calcium channels, leading to their potential use as calcium channel blockers .

The compound’s antioxidant activity is believed to be due to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues . Additionally, the compound’s anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Key Comparative Insights:

Core Heterocycle Influence: The dihydropyrimidinone core in the target compound is structurally distinct from the quinazolinone analog (), which contains a fused benzene ring. Quinazolinones are well-documented for diverse bioactivities (e.g., antimicrobial, anticancer), suggesting that the pyrimidinone core in the target compound may exhibit different pharmacological profiles due to reduced aromaticity and altered electronic properties . The pyrido[3,4-d]pyrimidinone derivative (44g, ) demonstrates enhanced kinase inhibition, likely due to its fused bicyclic system improving target binding affinity compared to monocyclic analogs .

Hydrazide Functional Group: The propanehydrazide moiety is shared across multiple compounds (e.g., ). This group can act as a nucleophile, enabling the formation of hydrazones or metal-coordinated complexes, which are useful in drug design for targeting enzymes or metal-dependent processes.

Substituent Effects: The 2,4-dichlorophenoxy and indole-derived groups in ’s compound introduce hydrophobicity and planar aromaticity, which could enhance membrane permeability or intercalation into DNA/protein targets compared to the simpler propanehydrazide in the target compound .

Research Findings and Implications

- Activity Gaps: While the target compound lacks reported bioactivity data, its structural analogs exhibit varied applications.

- Synthetic Challenges : The discontinuation of the target compound () may reflect synthetic hurdles, such as low yields in hydrazide coupling or purification difficulties, which are circumvented in more complex analogs through optimized protocols (e.g., reductive amination in ) .

- Pharmacological Potential: Propanehydrazide derivatives with bulkier substituents (e.g., ) demonstrate enhanced stability and target specificity, suggesting that modifying the hydrazide’s terminal group could revitalize the target compound’s utility .

Biological Activity

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₈N₄O₄

- Molecular Weight : 200.16 g/mol

- CAS Number : 89853-99-6

The structural framework of this compound includes a hydrazide functional group linked to a pyrimidine derivative, which is known for various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was quantified using an MTT assay, showing a dose-dependent response with IC50 values below 50 µM.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been observed to inhibit key enzymes involved in cellular respiration and DNA synthesis in microbial cells.

- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with Cellular Targets : Binding studies suggest interactions with specific receptors or proteins critical for cell survival and proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study | Showed significant activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 128 µg/mL. |

| Cancer Cell Line Study | Induced apoptosis in HeLa and MCF-7 cells with IC50 < 50 µM. |

| Antioxidant Assay | Demonstrated effective radical scavenging ability with DPPH inhibition over 70% at 100 µg/mL. |

Q & A

Q. What are the standard synthetic routes for 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via refluxing a mixture of a precursor (e.g., compound 2 in ) with hydrazine hydrate in absolute ethanol for 10–12 hours. Post-reaction, purification is achieved using column chromatography with a solvent gradient (n-hexane:ethyl acetate, 2:1) . Key parameters include stoichiometric ratios (e.g., 0.01 mol precursor to 0.013 mol hydrazine hydrate), solvent choice, and reflux duration. Ethanol is preferred for its ability to dissolve polar intermediates while minimizing side reactions.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. For example, and highlight NMR for elucidating hydrogen/carbon environments and MS for determining molecular weight. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) with UV visualization ensures purity, particularly after column chromatography .

Q. How is the hydrazide functional group in this compound leveraged in further derivatization?

The hydrazide group (-NH-NH2) reacts with carbonyl-containing compounds (e.g., aldehydes, ketones) to form hydrazones, a common strategy for generating derivatives with enhanced bioactivity. For instance, describes thioamide formation via reactions with thiocarbonyl reagents under controlled pH and temperature .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with targeted biological activity?

Quantum chemical calculations and reaction path searches (as in ) enable predictive modeling of reactivity and binding affinities. For example, density functional theory (DFT) optimizes transition states for hydrazide derivatization, while molecular docking predicts interactions with enzymes like kinases. Experimental validation follows, using assays from (e.g., kinase inhibition screens) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurities. A systematic approach includes:

- Reproducing studies under standardized protocols (e.g., ’s enzyme inhibition assays).

- Comparative structure-activity relationship (SAR) analysis using analogs (e.g., pyrazolopyrimidine derivatives in ).

- Advanced purity checks (e.g., HPLC-MS coupling) to rule out impurity-driven artifacts .

Q. How can reaction engineering improve scalability and reproducibility of the synthesis?

Process parameters like solvent polarity, temperature gradients, and catalyst loading are optimized using Design of Experiments (DoE). For instance, ’s reflux conditions may be replaced with microwave-assisted synthesis to reduce time. Membrane separation technologies ( ) enhance purification efficiency at scale .

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?

- In vitro: Microsomal stability assays (e.g., liver microsomes) to measure metabolic half-life.

- In vivo: Radiolabeled tracer studies (e.g., ³H or ¹⁴C isotopes) to track absorption/distribution.

- In silico: Physicochemical property prediction (e.g., logP, solubility) via tools like SwissADME, cross-referenced with experimental data from .

Methodological Notes

- Contradiction Analysis: Cross-validate computational predictions (e.g., IC50 values) with orthogonal assays (e.g., SPR vs. fluorescence polarization) to address variability .

- Safety Protocols: Adhere to laboratory regulations () for handling hydrazine derivatives, including fume hood use and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.